1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl2FO. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one typically involves the chlorination of 1-(5-chloro-2-fluorophenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
- 1-Chloro-1-(4-fluorophenyl)propan-2-one
- 1-Chloro-1-(3-chlorophenyl)propan-2-one
- 1-Chloro-1-(2-fluorophenyl)propan-2-one
Comparison: 1-Chloro-1-(5-chloro-2-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H7Cl2FO |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
1-chloro-1-(5-chloro-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3 |
InChI Key |
WWHPCRNGKHQEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)F)Cl |
Origin of Product |
United States |
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